3,5-bis(3-bromophenyl)-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3-bromophenyl)-1H-pyrazole: Lacks the 2-chloro-4-fluorobenzyl group.
1-(2-chloro-4-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the bromine substituents on the phenyl rings.
3,5-dibromo-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole: Similar structure but with different substitution patterns.
Uniqueness
The unique combination of bromine, chlorine, and fluorine substituents in 3,5-bis(3-bromophenyl)-1-(2-chloro-4-fluorobenzyl)-1H-pyrazole can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H14Br2ClFN2 |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-1-[(2-chloro-4-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H14Br2ClFN2/c23-17-5-1-3-14(9-17)21-12-22(15-4-2-6-18(24)10-15)28(27-21)13-16-7-8-19(26)11-20(16)25/h1-12H,13H2 |
InChI Key |
RUOZYUDMVUWOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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